1-Benzyl-4-(3-fluorobenzyl)piperazine is a compound belonging to the class of arylpiperazines, which are known for their diverse biological activities. This compound features a piperazine ring substituted with benzyl groups, one of which contains a fluorine atom. The incorporation of fluorine can enhance the compound's pharmacological properties, such as metabolic stability and ability to penetrate the blood-brain barrier.
This compound is synthesized through various organic chemistry methods, often involving the reaction of piperazine derivatives with aromatic halides or other functional groups. It has been studied for its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry.
1-Benzyl-4-(3-fluorobenzyl)piperazine falls under the category of aryl-piperazine derivatives, which are characterized by their piperazine core linked to aromatic systems. These compounds are frequently investigated for their interactions with neurotransmitter receptors.
The synthesis of 1-benzyl-4-(3-fluorobenzyl)piperazine typically involves several steps:
The molecular structure of 1-benzyl-4-(3-fluorobenzyl)piperazine can be represented as follows:
The primary reactions involving 1-benzyl-4-(3-fluorobenzyl)piperazine include:
Reactions can be monitored using techniques such as thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy.
The mechanism of action for compounds like 1-benzyl-4-(3-fluorobenzyl)piperazine typically involves interaction with various neurotransmitter receptors, including serotonin and dopamine receptors.
Studies have shown that similar arylpiperazines exhibit competitive inhibition at specific receptor sites, suggesting potential therapeutic applications in treating neurological disorders.
1-Benzyl-4-(3-fluorobenzyl)piperazine has potential applications in:
This compound exemplifies the importance of arylpiperazines in medicinal chemistry, offering insights into drug design and development strategies.
The compound is systematically named as 1-Benzyl-4-[(3-fluorophenyl)methyl]piperazine under IUPAC rules. This nomenclature explicitly defines:
The molecular formula C₁₈H₂₁FN₂ is established through high-resolution mass spectrometry and elemental analysis. Key mass and structural features include:
Table 1: Molecular Properties of 1-Benzyl-4-(3-fluorobenzyl)piperazine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₈H₂₁FN₂ | Confirms atomic composition |
Molecular Weight | 284.37 g/mol | Calculated from atomic masses |
Exact Mass | 284.1692 Da | Matches MS spectral data |
Carbon Types | 18 total: 12 aromatic, 4 aliphatic, 2 methylene | Influences NMR splitting patterns |
Nitrogen Centers | 2 tertiary amines | Basicity sites (pKa predicted ~6.75) |
The molecular weight (284.37 g/mol) derives from the sum of atomic masses: 18 carbon (12×12.01 + 6×1.01), 21 hydrogen, 1 fluorine (19.00), and 2 nitrogen atoms (14.01×2). The tertiary amine nitrogens contribute to basicity, with a predicted pKa of ~6.75, indicating protonation potential under physiological conditions [1] [4] [10]. The fluorine atom contributes significantly to dipole moment and electronic properties.
The meta (3-fluorobenzyl) isomer exhibits distinct physicochemical and biological properties compared to ortho (2-) or para (4-) substituted counterparts:
Table 2: Positional Isomer Comparison
Property | 3-Fluorobenzyl Isomer | 4-Fluorobenzyl Isomer |
---|---|---|
Dipole Moment | Higher asymmetry | Enhanced symmetry |
Electronic Effects | Moderate electron-withdrawing | Stronger electron-withdrawing |
Metabolic Stability | Moderate (t₁/₂ ~3.2h) | High (t₁/₂ >5h) |
Biological Affinity | Targets CNS receptors | Prefers tyrosinase inhibition |
Synthetic Yield | ~78% (Step 1 alkylation) | ~85% (Step 1 alkylation) |
Electronic and Steric Effects:
Biological Significance:
Stability Profile:
Crystallography and Conformation
X-ray diffraction of related piperazine derivatives (e.g., 1-(4-methylbenzyl)piperazine) reveals:
Spectroscopic Signatures
Experimental and DFT-calculated spectra provide structural validation:
Table 3: Key Spectroscopic Assignments
Technique | Observed Peaks | Assignment |
---|---|---|
FT-IR (cm⁻¹) | 2810, 2770 | C–H stretch (piperazine CH₂) |
1602, 1490 | C=C stretch (aromatic rings) | |
1220 | C–N stretch (tertiary amine) | |
830 | C–F stretch (meta-substituted) | |
FT-Raman (cm⁻¹) | 1005 | Ring breathing (piperazine) |
1600 | Aromatic ring deformation | |
¹H NMR (CDCl₃, ppm) | 2.45–2.60 (m, 8H) | Piperazine –CH₂– protons |
3.45 (s, 4H) | N–CH₂–Ph (benzyl linker) | |
6.80–7.30 (m, 9H) | Aromatic H (fluorobenzyl + benzyl rings) | |
¹³C NMR (CDCl₃, ppm) | 162.5 (d, J=245 Hz) | C–F (ipso) |
137.0, 129.0, 128.0 | Benzyl aromatic carbons | |
60.2, 53.1 | Piperazine CH₂ |
Vibrational Analysis:
NMR Spectroscopy:
Molecular Docking:
Comprehensive Compound Listing
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: